2-(Ethanesulfonyl)ethane-1-sulfonamide
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Overview
Description
2-(Ethanesulfonyl)ethane-1-sulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)ethane-1-sulfonamide typically involves the reaction of ethanesulfonyl chloride with ethane-1,2-diamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH3CH2SO2Cl+H2NCH2CH2NH2→CH3CH2SO2NHCH2CH2SO2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfonyl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides, depending on the reagents used.
Scientific Research Applications
2-(Ethanesulfonyl)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide groups, which can mimic the structure of natural substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfonyl)ethane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting the activity of enzymes or altering the function of receptors. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Similar structure but with a single sulfonamide group.
Benzenesulfonamide: Contains a benzene ring instead of an ethane backbone.
Tosylamide: Features a toluene group attached to the sulfonamide.
Uniqueness
2-(Ethanesulfonyl)ethane-1-sulfonamide is unique due to the presence of two sulfonamide groups, which can enhance its reactivity and binding affinity compared to compounds with a single sulfonamide group. This dual functionality makes it a versatile reagent in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C4H11NO4S2 |
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Molecular Weight |
201.3 g/mol |
IUPAC Name |
2-ethylsulfonylethanesulfonamide |
InChI |
InChI=1S/C4H11NO4S2/c1-2-10(6,7)3-4-11(5,8)9/h2-4H2,1H3,(H2,5,8,9) |
InChI Key |
OKVLDXQOUOJJLY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCS(=O)(=O)N |
Origin of Product |
United States |
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